1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

Organic Synthesis Medicinal Chemistry Material Science

Researchers requiring precise polysubstituted aryl bromides risk synthetic route failure with incorrect positional isomers. This compound (CAS 30435-75-7) provides four orthogonal functional groups for sequential transformations: Br enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig); NO₂ selectively reducible to NH₂ without affecting Br; OMe & Me groups confer steric/electronic regiocontrol. Distinct from simpler analogs (e.g., CAS 98775-19-0) - incorrect isomer selection invalidates downstream scaffolds. Supplied with full analytical certification (HPLC, NMR). Standard packaging: 100 mg-1 g; bulk quantities available.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 30435-75-7
Cat. No. B3041492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methoxy-5-methyl-3-nitrobenzene
CAS30435-75-7
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3
InChIKeyCMLYAHYWAINDLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CAS 30435-75-7): A Multifunctional Aryl Halide Building Block for Precision Organic Synthesis


1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CAS 30435-75-7), also known as 2-bromo-4-methyl-6-nitroanisole, is a polysubstituted aromatic compound of the formula C₈H₈BrNO₃ (MW 246.06) [1]. It features four distinct functional groups—a bromine atom, a methoxy group, a methyl group, and a nitro group—arranged on a single benzene ring, conferring a unique reactivity profile for sequential and orthogonal transformations . This compound is classified as a specialty aryl bromide building block and is primarily utilized in research and industrial settings as a key intermediate for constructing complex molecular architectures via cross-coupling, nucleophilic aromatic substitution, and reductive chemistry.

Why Generic Substitution Fails: Structural and Reactivity Differentiation of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene


While many nitro-bromo-anisole analogs exist, 1-bromo-2-methoxy-5-methyl-3-nitrobenzene cannot be simply interchanged with simpler in-class compounds like 1-bromo-2-methoxy-3-nitrobenzene (CAS 98775-19-0) or 1-bromo-3-methoxy-5-nitrobenzene (CAS 16618-67-0). The presence of the methyl group on the target compound introduces quantifiable steric and electronic perturbations that directly impact regioselectivity in subsequent reactions . Furthermore, the specific substitution pattern (1-bromo, 2-methoxy, 5-methyl, 3-nitro) is chemically distinct from other positional isomers, meaning that downstream products—particularly those reliant on ortho/para-directing effects or steric hindrance—will have divergent structures and, consequently, divergent biological or material properties [1]. Procurement of an incorrect analog, even with identical functional groups, leads to a different molecular scaffold and invalidates synthetic routes reliant on the precise architecture of this compound.

Product-Specific Quantitative Evidence: Comparative Data for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (30435-75-7)


Molecular Weight Differentiation: The Impact of a Single Methyl Group

The presence of an additional methyl group in 1-bromo-2-methoxy-5-methyl-3-nitrobenzene results in a quantifiable molecular weight increase compared to non-methylated analogs. This difference is critical for applications where molecular weight is a design parameter, such as in drug discovery (Lipinski's Rule of Five) or in polymer synthesis. The target compound (MW 246.06 g/mol) is compared to 1-bromo-2-methoxy-3-nitrobenzene (MW 232.03 g/mol) and 1-bromo-3-methoxy-5-nitrobenzene (MW 232.03 g/mol) [1].

Organic Synthesis Medicinal Chemistry Material Science

Boiling Point Comparison: Differentiating Physical Properties for Purification and Handling

While experimental boiling point data for the target compound is not directly available, computed physicochemical properties provide a class-level inference. The presence of the methyl group and the specific substitution pattern in 1-bromo-2-methoxy-5-methyl-3-nitrobenzene is predicted to alter its boiling point relative to simpler analogs. For instance, 1-bromo-3-methoxy-5-nitrobenzene has an estimated boiling point of 295.3±20.0 °C at 760 mmHg , and 1-bromo-4-methoxy-2-nitrobenzene has an estimated boiling point of 291.0±0.0 °C at 760 mmHg . The additional methyl group in the target compound is expected to increase the boiling point due to higher molecular weight and enhanced van der Waals interactions.

Process Chemistry Purification Analytical Chemistry

Purity Benchmarking: Verifiable Supplier Specifications for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

For procurement and experimental reproducibility, purity is a critical parameter. Multiple suppliers provide 1-bromo-2-methoxy-5-methyl-3-nitrobenzene with verifiable purity specifications. Commonly available purities include 95% , 97% , and 98% . This is comparable to the purity range offered for the analog 1-bromo-2-methoxy-3-nitrobenzene (typically 98%) . However, the ability to source the target compound at multiple purity grades (95-98%) provides flexibility for different research stages (e.g., initial screening vs. advanced intermediate).

Quality Control Procurement Reproducible Research

Optimal Research and Industrial Application Scenarios for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (30435-75-7)


Synthesis of Sterically Demanding Biaryl Scaffolds via Suzuki-Miyaura Coupling

The bromine atom in 1-bromo-2-methoxy-5-methyl-3-nitrobenzene serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. The ortho-methoxy and para-methyl groups provide specific steric and electronic environments that can be leveraged to achieve selective coupling in the presence of multiple reactive sites . This scenario is particularly relevant for constructing biaryl libraries in medicinal chemistry where substitution patterns dictate target binding.

Orthogonal Functionalization of Polysubstituted Aromatic Cores

The compound's four distinct substituents (Br, OMe, Me, NO₂) enable a sequence of orthogonal transformations. For example, the nitro group can be selectively reduced to an amine without affecting the bromine, which can subsequently participate in Buchwald-Hartwig amination or other cross-couplings. This sequential reactivity is supported by general synthetic methodologies for halo-nitroarenes [1].

Building Block for Heterocycle Synthesis and Material Precursors

The presence of both a nitro group and a bromine atom makes this compound a versatile precursor for the synthesis of nitrogen-containing heterocycles (e.g., indoles, benzimidazoles) and advanced materials. While direct application data for this specific compound is limited, its structural class (nitro-bromo-anisoles) is widely employed in the construction of complex molecules for pharmaceuticals and agrochemicals [2].

Technical Documentation Hub

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